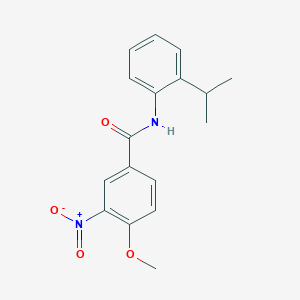![molecular formula C17H24N6 B5549958 5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)
5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidin-7-amines, including derivatives similar to the compound , typically involves multiple steps, including the formation of pyrazolo[1,5-a]pyrimidine rings followed by various substitution reactions. Studies have shown efficient methods for synthesizing these compounds, highlighting the importance of choosing appropriate reagents and conditions to achieve the desired substitution patterns (Ivachtchenko et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of nitrogen atoms within the rings, which significantly influence the compound's chemical behavior. X-ray crystallography studies, such as those on related compounds, provide insights into the intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize the molecular structure (Wu et al., 2005).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidin-7-amines undergo various chemical reactions, including nucleophilic substitutions and ring transformations. These reactions are influenced by the electronic and steric properties of the substituents on the pyrazolo[1,5-a]pyrimidine core. The reactivity patterns of these compounds are crucial for further functionalization and application in different chemical contexts (Hirota et al., 1982).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidin-7-amines, such as melting points, solubility, and crystallinity, are significantly affected by the nature and position of substituents on the core structure. These properties are essential for understanding the compound's behavior in different solvents and conditions, impacting its applications in various fields (Ng et al., 2022).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are central to the compound's applications in synthesis and other chemical reactions. The electronic distribution within the pyrazolo[1,5-a]pyrimidin-7-amine framework plays a critical role in these properties, dictating the compound's behavior in various chemical environments (Ezzati et al., 2017).
科学的研究の応用
Presence in Diet and Carcinogenic Potential
HCAs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are well-documented carcinogens formed during the cooking of meat at high temperatures. Studies have shown the presence of these compounds in the diet and their potential implications for human health, particularly in relation to cancer risk. For instance, research has indicated that individuals consuming a normal diet are exposed to HCAs, suggesting a continuous dietary intake of these compounds (Ushiyama et al., 1991).
Biomarkers of Exposure
Research on serum albumin and hemoglobin adducts of PhIP has been conducted to explore the mechanisms through which HCAs contribute to carcinogenesis. These studies aim to understand how HCAs interact with DNA and proteins, potentially leading to mutations and cancer (Magagnotti et al., 2000).
Metabolism and Excretion
The metabolism and excretion of HCAs like PhIP have been studied to understand how these compounds are processed in the human body. Such research provides insights into the potential health risks associated with HCA exposure and the biological mechanisms underlying those risks (Vanhaecke et al., 2008).
Risk Assessment and Epidemiological Studies
Epidemiological studies have investigated the relationship between HCA intake from cooked meats and the risk of various cancers, such as lung cancer and prostate cancer. These studies contribute to our understanding of the potential health impacts of HCAs and inform dietary recommendations and public health policies (Sinha et al., 2000; Cross et al., 2005).
特性
IUPAC Name |
5-ethyl-N,2,3-trimethyl-N-[2-(1-methylpyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-6-15-9-16(23-17(19-15)12(2)13(3)20-23)21(4)8-7-14-10-18-22(5)11-14/h9-11H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENMLUNKBPHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)N(C)CCC3=CN(N=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)
![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)
![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)
![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)
![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)

